molecular formula C15H15ClO B3099039 alpha-Methyl-2-(benzyloxy)benzyl chloride CAS No. 134940-25-3

alpha-Methyl-2-(benzyloxy)benzyl chloride

Cat. No.: B3099039
CAS No.: 134940-25-3
M. Wt: 246.73 g/mol
InChI Key: QGQPSEJUPBOIKK-UHFFFAOYSA-N
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Description

Alpha-Methyl-2-(benzyloxy)benzyl chloride is an organic compound used in various scientific research applications. It is known for its versatility as a building block in the synthesis of numerous organic compounds, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Safety and Hazards

Benzyl chloride, a related compound, is classified as an extremely hazardous substance . It is toxic and carcinogenic, and it can cause skin irritation, serious eye damage, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of alpha-Methyl-2-(benzyloxy)benzyl chloride typically involves the reaction of alpha-Methyl-2-(benzyloxy)benzyl alcohol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-2-(benzyloxy)benzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Products include alpha-Methyl-2-(benzyloxy)benzyl amines, ethers, and thioethers.

    Oxidation: Products include alpha-Methyl-2-(benzyloxy)benzaldehyde and alpha-Methyl-2-(benzyloxy)benzoic acid.

    Reduction: The major product is alpha-Methyl-2-(benzyloxy)toluene.

Scientific Research Applications

Alpha-Methyl-2-(benzyloxy)benzyl chloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: In the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Chloride: Similar in structure but lacks the alpha-methyl and benzyloxy groups.

    2-Methylbenzyl Chloride: Similar but lacks the benzyloxy group.

    Benzyloxybenzyl Chloride: Similar but lacks the alpha-methyl group.

Uniqueness

Alpha-Methyl-2-(benzyloxy)benzyl chloride is unique due to the presence of both the alpha-methyl and benzyloxy groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name

1-(1-chloroethyl)-2-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQPSEJUPBOIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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